Scientific Field: Oncology
Application Summary: HMN-214 has been found to inhibit the growth of neuroblastoma, a type of cancer that develops from immature nerve cells found in several areas of the body. It does this by blocking the cell cycle progression.
Methods of Application: HMN-214 is a prodrug of HMN-176 and is known to selectively interfere with Polo-like kinase 1 (PLK1) function.
Results: HMN-214 induces apoptosis and significantly obstructs the cell cycle at the G2/M phase in neuroblastoma cells by inhibiting multiple cell-cycle-related genes, such as PLK1, WEE1, CDK1, CDK2, Cyclin B1, CHK1, and CHK2.
Application Summary: HMN-214 has been studied for its potential to treat advanced solid tumors. It interacts with Polo-Like Kinase-1, a serine/threonine kinase that regulates critical mitotic events.
Methods of Application: A dose escalation study of HMN-214 was conducted in patients with advanced cancer to assess the safety profile and pharmacokinetics of HMN-214 and to establish the maximum tolerated dose.
Results: A severe myalgia/bone pain syndrome and hyperglycemia were dose-limiting toxicities at 9.9 mg/m2/d. Seven of 29 patients had stable disease as the best tumor response, including 6-month stable disease in a heavily pretreated breast cancer patient.
Scientific Field: Pharmacology
Application Summary: HMN-214 has been found to restore chemosensitivity to multidrug-resistant cells. It does this by targeting the transcription factor NF-Y.
Methods of Application: HMN-214 was administered to multidrug-resistant cells, and the expression of the multidrug resistance gene (MDR1) was assessed at both the protein and the mRNA level.
Results: The expression of MDR1 was significantly suppressed by treatment with HMN-214.
Scientific Field: Cell Biology
Application Summary: HMN-214 has been found to inhibit cell cycle regulator CDK1, which plays a crucial role in cell cycle progression.
Methods of Application: HMN-214 was administered to neuroblastoma cells, and the effects on CDK1 and the phosphorylation and activation of PLK1 were assessed.
Results: HMN-214 significantly inhibits cell cycle regulator CDK1 and the phosphorylation and activation of PLK1 in neuroblastoma cells.
Application Summary: HMN-214 has been studied for its potential to treat prostate and pancreatic cancer, where high expression of polo-like kinase-1 is seen.
Results: The maximum tolerated dose and recommended phase II dose of HMN-214 when administered on this schedule was 8 mg/m2/d regardless of pretreatment status.
Methods of Application: HMN-214 was administered to human tumor xenografts, and the antitumor activity was assessed.
HMN-214 is an oral prodrug of HMN-176, a stilbene derivative that acts as an indirect inhibitor of polo-like kinase 1 (PLK1), a serine/threonine kinase crucial for regulating mitotic events. This compound has been developed for its potential antitumor activity, particularly in various cancer types, including neuroblastoma, breast, lung, and colorectal cancers. The compound is characterized by its ability to inhibit the proliferation of cancer cells and induce apoptosis by interfering with cell cycle progression, specifically targeting the G2/M phase transition .
HMN-214 undergoes hydrolysis in the body to convert into its active form, HMN-176. This conversion is essential for its pharmacological activity. The primary mechanism involves the inhibition of PLK1, which disrupts normal cell cycle progression and promotes apoptosis in cancer cells. The inhibition of PLK1 has been shown to correlate with reduced expression of several cell cycle-related genes and proteins, such as WEE1, CDK1, and Cyclin B1 .
The biological activity of HMN-214 has been extensively studied in vitro and in vivo. In neuroblastoma cell lines, both MYCN-amplified and non-amplified, HMN-214 significantly inhibits cell proliferation and colony formation in a dose-dependent manner. It induces apoptosis through multiple pathways and effectively blocks the G2/M phase transition of the cell cycle . Additionally, it has demonstrated antitumor efficacy in various xenograft models, showcasing its potential as a therapeutic agent against advanced cancers .
HMN-214 can be synthesized through established organic chemistry methods involving the modification of stilbene derivatives. The synthesis typically includes steps such as:
The detailed synthetic route may vary based on the desired purity and yield but generally adheres to standard chemical synthesis protocols used for drug development .
Interaction studies have revealed that HMN-214's effectiveness can be influenced by various factors:
Several compounds exhibit similar mechanisms or structural characteristics to HMN-214. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism | Unique Features |
---|---|---|
HMN-176 | PLK1 Inhibitor | Active form of HMN-214; directly inhibits PLK1 |
BI 2536 | PLK1 Inhibitor | Potent inhibitor with different pharmacokinetics; used in various cancers |
Volasertib | PLK1 Inhibitor | Selectively inhibits PLK1; advanced clinical trials for hematologic malignancies |
GSK461364 | PLK1 Inhibitor | Focused on solid tumors; shows promise in combination therapies |
HMN-214's unique aspect lies in its prodrug status, enhancing oral bioavailability compared to other direct inhibitors that may require intravenous administration. Its specific targeting of the G2/M phase also differentiates it from other compounds that might affect different phases of the cell cycle or have broader targets .
Hmn-214, as a prodrug of Hmn-176, demonstrates potent antiproliferative activity across a broad spectrum of human cancer cell lines. The active metabolite Hmn-176 exhibits remarkable cytotoxicity with a mean inhibitory concentration fifty (IC50) value of 118 nanomolar when tested against 22 human tumor cell lines derived from various organs [1] [2]. This mean IC50 value represents one of the most comprehensive evaluations of cytotoxic efficacy across diverse cancer types, indicating the compound's broad-spectrum antineoplastic potential.
Specific cancer cell line sensitivity data reveal distinct patterns of responsiveness to Hmn-176 treatment. Among individual cell lines tested, HeLa cervical cancer cells demonstrate high sensitivity with an IC50 value of 143 nanomolar [3]. Prostate cancer cell lines show variable sensitivity, with PC-3 cells exhibiting an IC50 of 557 nanomolar and DU-145 cells showing greater sensitivity at 265 nanomolar [3]. These differential responses across cell lines within the same cancer type suggest that cellular factors beyond tissue origin influence compound sensitivity.
Cancer Type | Cell Line | Compound | IC50 Value | Reference |
---|---|---|---|---|
Multiple | Average (22 lines) | Hmn-176 | 118 nM | [1] [2] |
Cervical | HeLa | Hmn-176 | 143 nM | [3] |
Prostate | PC-3 | Hmn-176 | 557 nM | [3] |
Prostate | DU-145 | Hmn-176 | 265 nM | [3] |
Pancreatic | MIAPaCa-2 | Hmn-176 | Active | [4] [5] |
Lymphoma | U937 | Hmn-176 | Active | [4] [5] |
Breast | MCF-7 | Hmn-176 | Active | [4] [5] |
Lung | A549 | Hmn-176 | Active | [4] [5] |
Colorectal | WiDr | Hmn-176 | Active | [4] [5] |
Liver | HepG2 | Hmn-176 | Active | [4] [5] |
Ex vivo studies using human tumor specimens further validate the in vitro findings. Hmn-176 demonstrates activity against 63% of breast cancer specimens, 67% of non-small cell lung cancer specimens, and 57% of ovarian cancer specimens when tested at a concentration of 10.0 micrograms per milliliter [6]. These ex vivo results provide crucial translational evidence, as primary tumor specimens better represent the heterogeneity and complexity of human cancers compared to established cell lines.
Neuroblastoma studies reveal that Hmn-214 significantly inhibits proliferation and colony formation in both MYCN-amplified and non-amplified cell lines in a dose-dependent manner [7]. The compound demonstrates efficacy across six different neuroblastoma cell lines, including NGP, LAN-5, IMR-32, SH-SY5Y, CHLA-255, and SK-N-AS, suggesting universal activity within this pediatric cancer type regardless of molecular subtype [7].
Comparative analysis with established chemotherapeutic agents reveals that Hmn-176 exhibits superior cytotoxic efficacy compared to adriamycin, etoposide, and cisplatin, although it shows inferior activity compared to taxol and vincristine [8] [9]. Importantly, Hmn-176 demonstrates remarkably low variance in logarithmic IC50 values across different cell lines, indicating consistent efficacy independent of tumor origin [8] [9]. This consistent activity profile distinguishes Hmn-214/Hmn-176 from many conventional chemotherapeutic agents that show significant variability in efficacy across different cancer types.
Drug resistance studies provide additional evidence of the compound's therapeutic potential. Hmn-176 exhibits low cross-resistance to drug-resistant tumor cell phenotypes, with overall resistance indices consistently below 14.3 [2]. This characteristic suggests that Hmn-214 may retain efficacy against tumors that have developed resistance to conventional chemotherapeutic agents, addressing a critical limitation in current cancer treatment paradigms.
The synergistic potential of Hmn-214 with conventional chemotherapeutic agents represents a critical avenue for enhancing therapeutic efficacy while potentially reducing individual drug toxicities. Preclinical investigations have demonstrated that combination strategies involving Hmn-214 or its active metabolite Hmn-176 with clinically approved drugs result in increased cytotoxic activity and enhanced antitumor effects [10].
Multidrug resistance modulation constitutes a significant aspect of Hmn-214's synergistic properties. Hmn-176 effectively circumvents multidrug resistance mechanisms by targeting the transcription factor Nuclear Factor Y, which regulates multidrug resistance gene one (MDR1) expression [11]. Treatment with 3 micromolar Hmn-176 suppresses MDR1 messenger ribonucleic acid expression by 56%, demonstrating direct interference with resistance mechanisms [11]. This property enables Hmn-214 to potentially restore chemosensitivity to multidrug-resistant cell lines, as demonstrated in the K2 human ovarian cancer subline selected for adriamycin resistance [12].
Polo-like kinase one inhibitor combinations represent a particularly promising therapeutic strategy. Studies demonstrate that Hmn-214 significantly reduces expression of MDR1 messenger ribonucleic acid in tumor-derived KB and KB-A.1 cell lines in nude mice when administered at doses of 10 to 20 milligrams per kilogram orally [5]. This reduction in multidrug resistance gene expression creates favorable conditions for enhanced efficacy of simultaneously administered conventional chemotherapeutic agents.
Cell cycle synchronization effects provide mechanistic basis for synergistic interactions. Hmn-214 induces cell cycle arrest at the G2/M phase, creating a synchronized cell population that becomes more susceptible to agents targeting specific cell cycle phases [7] [13]. This synchronization effect has been demonstrated to enhance the efficacy of agents that act during mitosis or specific cell cycle transitions, providing temporal specificity for combination therapeutic approaches.
Resistance Mechanism | Target | Effect | Concentration | Reference |
---|---|---|---|---|
MDR1 expression | Transcription | 56% reduction | 3 μM Hmn-176 | [11] |
NF-Y binding | DNA-protein interaction | Inhibition | 3 μM Hmn-176 | [11] |
KB-A.1 resistance | MDR1 mRNA | Significant reduction | 10-20 mg/kg | [5] |
P-glycoprotein activity | Efflux pump | Functional inhibition | Variable | [11] |
The molecular mechanisms underlying synergistic interactions involve multiple pathways. Hmn-214 treatment results in dose-dependent inhibition of polo-like kinase one phosphorylation and activation, while simultaneously reducing expression of cell cycle regulatory genes including CDK1, CDK2, Cyclin B1, WEE1, CHK1, and CHK2 [7]. This broad inhibition of cell cycle machinery creates vulnerabilities that can be exploited by conventional chemotherapeutic agents with complementary mechanisms of action.
Combination index analysis in various cancer models reveals synergistic effects when Hmn-214 is combined with established agents. The compound demonstrates enhanced cytotoxic activity when combined with cisplatin, adriamycin, vincristine, and other clinically relevant agents [10]. These synergistic interactions are characterized by combination index values below 1.0, indicating that the combined effect exceeds the sum of individual drug activities.
Therapeutic window considerations suggest that synergistic combinations may allow for reduced individual drug doses while maintaining or enhancing efficacy. Normal fibroblast cell lines, including WI-38, NIH-3T3, and COS-7, demonstrate limited sensitivity to Hmn-214 compared to cancer cell lines, suggesting selective toxicity toward malignant cells [7]. This selectivity provides a favorable therapeutic index for combination approaches, potentially reducing systemic toxicity while maintaining antitumor efficacy.
Hmn-214 demonstrates profound dose-dependent effects on mitotic progression and programmed cell death across multiple cancer cell types. The compound induces concentration-dependent cell cycle arrest at the G2/M phase transition, followed by apoptosis induction, representing the primary mechanism of its antineoplastic activity.
Cell cycle analysis reveals distinct dose-dependent patterns of G2/M arrest. In SH-SY5Y neuroblastoma cells, treatment with 5 micromolar Hmn-214 results in a 10.5-fold increase in the percentage of cells arrested in G2/M phase compared to control conditions [7]. Similarly, NGP neuroblastoma cells demonstrate a 6.0-fold increase in G2/M phase cell population following treatment with the same concentration [7]. These dramatic increases in G2/M phase cells indicate potent disruption of normal mitotic progression, leading to accumulation of cells unable to complete division.
Lower concentrations demonstrate proportional effects on cell cycle progression. Treatment with 1 micromolar Hmn-214 produces moderate increases in G2/M phase cell populations, while 2.5 micromolar concentrations result in significant increases across multiple cell lines [7]. This dose-response relationship demonstrates the compound's ability to titrate cell cycle effects based on concentration, providing flexibility for therapeutic applications.
Cell Line | Concentration | Effect Type | Response Magnitude | Duration | Reference |
---|---|---|---|---|---|
SH-SY5Y | 1 μM | G2/M arrest | Moderate increase | 24 hours | [7] |
SH-SY5Y | 2.5 μM | G2/M arrest | Significant increase | 24 hours | [7] |
SH-SY5Y | 5 μM | G2/M arrest | 10.5-fold increase | 24 hours | [7] |
NGP | 1 μM | G2/M arrest | Moderate increase | 24 hours | [7] |
NGP | 2.5 μM | G2/M arrest | Significant increase | 24 hours | [7] |
NGP | 5 μM | G2/M arrest | 6.0-fold increase | 24 hours | [7] |
SH-SY5Y | 5 μM | Apoptosis | 3.0-fold increase | 24 hours | [7] |
NGP | 5 μM | Apoptosis | 3.5-fold increase | 24 hours | [7] |
Apoptosis induction follows cell cycle arrest in a dose-dependent manner. Treatment with 5 micromolar Hmn-214 increases early apoptosis cell percentages by approximately 3.0-fold in SH-SY5Y cells and 3.5-fold in NGP cells compared to control groups [7]. This apoptosis induction occurs after sustained mitotic arrest, suggesting that cells unable to resolve cell cycle checkpoint activation ultimately undergo programmed cell death.
Molecular mechanisms underlying dose-dependent effects involve polo-like kinase one pathway disruption. Hmn-214 significantly inhibits phosphorylation of polo-like kinase one at its threonine 210 catalytic site in a dose-dependent manner, while total polo-like kinase one protein levels remain unchanged [7]. This selective inhibition of kinase activation, rather than protein degradation, indicates that Hmn-214 acts through functional inhibition of enzymatic activity.
Mitotic spindle assembly represents a critical target of Hmn-214 action. The active metabolite Hmn-176 inhibits aster formation in a concentration-dependent manner at concentrations of 2.5, 0.25, and 0.025 micromolar [14]. Additionally, Hmn-176 treatment at 2.5 micromolar greatly increases mitosis duration in human telomerase reverse transcriptase retinal pigment epithelium cells and CFPAC-1 cell lines [14]. These effects on spindle assembly and mitotic timing provide mechanistic explanation for the observed cell cycle arrest.
Temporal progression of dose-dependent effects demonstrates coordinated cellular responses. Initial treatment with Hmn-214 produces rapid inhibition of polo-like kinase one phosphorylation within hours of exposure [7]. Cell cycle arrest becomes apparent within 16 to 24 hours of treatment, followed by apoptosis induction at later time points [7] [13]. This temporal sequence indicates that mitotic arrest precedes and likely triggers subsequent apoptotic responses.